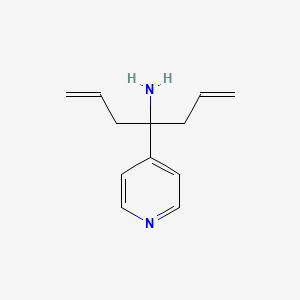

1-Allyl-1-pyridin-4-yl-but-3-enylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

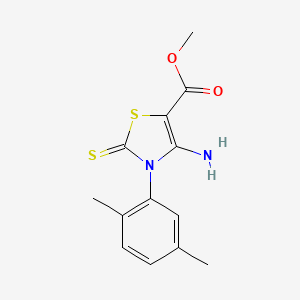

1-Allyl-1-pyridin-4-yl-but-3-enylamine is a compound of interest in the field of organic chemistry, especially in the synthesis of complex molecules and chemical reactions involving pyridinyl derivatives. This compound, due to its unique structure, participates in various chemical processes, leading to the formation of novel compounds with significant properties.

Synthesis Analysis

The synthesis of related compounds, such as 1-(2-pyridyl)-3-butenamine, demonstrates the utility of allylmetal reagents in adding to imine derivatives to achieve high enantiomeric purity of target molecules (Alvaro & Savoia, 1996). Another example involves a one-pot assembly of 4-allyl-3-pyridinecarboxaldehyde leading to the synthesis of nicotine analogues through intramolecular cycloaddition (Luo et al., 2004).

Molecular Structure Analysis

The structure of related compounds has been characterized through various spectroscopic methods, including IR-NMR spectroscopy and X-ray diffraction, revealing intricate details about the molecular geometry and electronic structure (Cansiz et al., 2012). These studies provide insights into the conformational flexibility and electronic properties, crucial for understanding the chemical behavior of 1-Allyl-1-pyridin-4-yl-but-3-enylamine.

Chemical Reactions and Properties

1-Allyl-1-pyridin-4-yl-but-3-enylamine is expected to engage in a range of chemical reactions, such as allylic substitutions, where the allyl group can participate in nucleophilic additions or be replaced by other groups under catalytic conditions, influencing the synthesis of diverse organic molecules (Chianese et al., 2009).

Physical Properties Analysis

While specific studies on 1-Allyl-1-pyridin-4-yl-but-3-enylamine are not detailed, the physical properties of similar compounds suggest they exhibit significant solubility in organic solvents, which is essential for their application in organic synthesis. The crystalline structure and solubility properties can be deduced from techniques like X-ray crystallography (Ataol & Ekici, 2014).

Chemical Properties Analysis

The chemical properties of 1-Allyl-1-pyridin-4-yl-but-3-enylamine, including reactivity and stability, are pivotal for its application in chemical syntheses. The compound's interaction with metal catalysts and participation in coupling reactions demonstrates its versatility in organic synthesis. The compound's ability to undergo transformations under various conditions reflects its utility in synthesizing pharmacologically relevant molecules (Zhou & Alper, 1992).

Wissenschaftliche Forschungsanwendungen

1. Catalyst Design and Organometallic Complex Synthesis

1-Allyl-1-pyridin-4-yl-but-3-enylamine is explored in the synthesis of rigid, bidentate N-heterocyclic carbene-pyridine ligands. These ligands are used to create cationic palladium-allyl complexes, which serve as active catalysts in allylic substitution reactions (Chianese et al., 2009).

2. Organic Synthesis and Ligand Applications

In the field of organic chemistry, 1-Allyl-1-pyridin-4-yl-but-3-enylamine is used in the synthesis of pyrrolidines and pyrrolidinones, catalyzed by rhodium complexes (Zhou & Alper, 1992). Additionally, it plays a role in the regiospecific synthesis of allyl- and cyclopropylmethyl-substituted malonic and acetoacetic esters via reactions with organocobalt complexes (Veber et al., 1981).

3. Sensory Applications and Nanotechnology

A novel application in the field of sensor technology and nanofibers involves the use of 1-Allyl-1-pyridin-4-yl-but-3-enylamine in the assembly of a polymeric-based ternary europium (III) complex system, which is used for optical sensing structures (Li et al., 2019).

4. Kinetic Resolution and Stereochemistry

The compound has also been utilized in the kinetic resolution of allylic amines by acylation, showcasing its importance in stereochemistry and catalysis (Klauber et al., 2011).

5. Coordination Chemistry and Ligand Behavior

Research has explored its use in coordination chemistry, particularly in the context of allylpalladium complexes with pyridylpyrazole ligands. This research is significant for understanding the behavior of these complexes in various reactions (Montoya et al., 2007).

6. Corrosion Inhibition

In the realm of materials science, 1-Allyl-1-pyridin-4-yl-but-3-enylamine has been studied for its application in corrosion inhibition. Specifically, its derivatives have shown efficacy in inhibiting mild steel corrosion (Orhan et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-pyridin-4-ylhepta-1,6-dien-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11/h3-6,9-10H,1-2,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRUAEWMWKKGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C1=CC=NC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[({[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2485511.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2485517.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2485524.png)

![6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2485525.png)